molecular formula C27H35N3O4 B3951176 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone

Cat. No.: B3951176
M. Wt: 465.6 g/mol
InChI Key: BHDIWXKZXQEYJD-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone is a complex organic compound that features a combination of benzodioxole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine under controlled conditions. The resulting intermediate is further reacted with a piperidine derivative to form the final compound. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions are possible at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

Medically, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone
  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]methanone

Uniqueness

Compared to similar compounds, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone features an ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for specific applications where the ethoxy group plays a crucial role.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4/c1-2-32-24-6-3-21(4-7-24)18-28-11-9-23(10-12-28)27(31)30-15-13-29(14-16-30)19-22-5-8-25-26(17-22)34-20-33-25/h3-8,17,23H,2,9-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDIWXKZXQEYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone

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